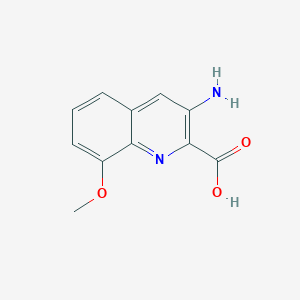
3-Amino-8-methoxyquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-8-methoxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family.
準備方法
The synthesis of 3-Amino-8-methoxyquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for constructing the quinoline scaffold . Industrial production methods often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
化学反応の分析
3-Amino-8-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield aminoquinoline derivatives.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Amino-8-methoxyquinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: This compound is used in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 3-Amino-8-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the polymerization of β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can activate caspase-3/7 proteins, which play a crucial role in the apoptotic pathway .
類似化合物との比較
3-Amino-8-methoxyquinoline-2-carboxylic acid can be compared with other similar compounds such as:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties, it shares a similar quinoline scaffold but differs in its functional groups.
8-Methoxycoumarin-3-carboxamides: These compounds also exhibit potent anticancer activity and share structural similarities with this compound.
Quinolobactin (8-hydroxy-4-methoxyquinoline-2-carboxylic acid): This compound is an iron chelator and has applications in microbial quorum sensing.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and synthetic versatility.
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
3-amino-8-methoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-3-6-5-7(12)10(11(14)15)13-9(6)8/h2-5H,12H2,1H3,(H,14,15) |
InChIキー |
FNYXTGGJPIGEIT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=CC(=C(N=C21)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


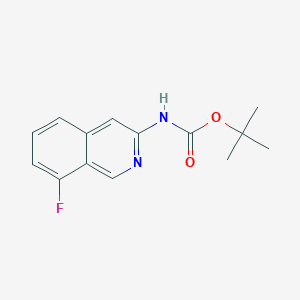


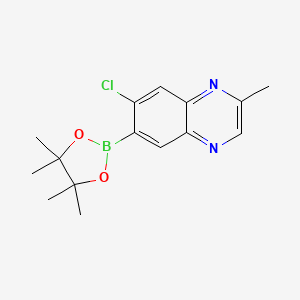
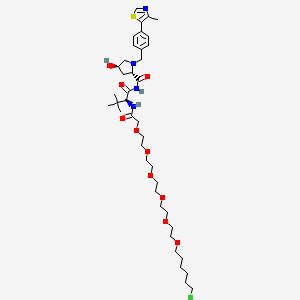
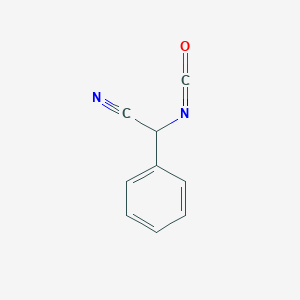
![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
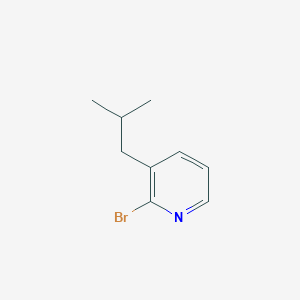
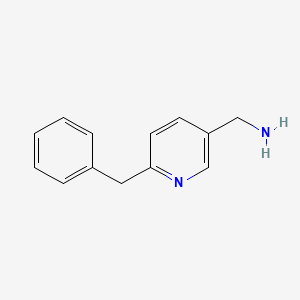
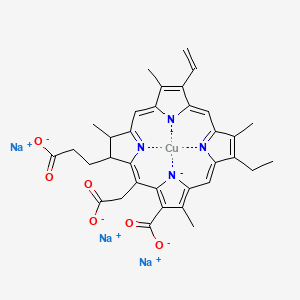
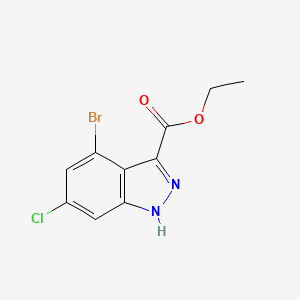
![tert-Butyl 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13657811.png)

